REACTION_CXSMILES
|
[OH-:1].[K+].FC(F)(F)S(O[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[NH:14][CH2:13][CH2:12]2)(=O)=O.C(Cl)(Cl)Cl.CN1[C:31](=[O:32])CCC1>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:19]=[C:15]1[C:16]2[C:11](=[CH:10][C:9]([C:31]([OH:32])=[O:1])=[CH:18][CH:17]=2)[CH2:12][CH2:13][NH:14]1 |f:0.1,5.6.7,^1:41,43,62,81|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2CCNC(C2=CC1)=O)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Zinc cyanide
|
Quantity
|
744 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 0:100)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Subsequently, ethylene glycol (10 ml) and 3M aqueous sodium hydroxide solution (30 ml) were added to the resulting residue
|
Type
|
STIRRING
|
Details
|
by stirring at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethylether
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid was added to the aqueous layer
|
Type
|
ADDITION
|
Details
|
was added for re-extraction
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
the solid was precipitated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC2=CC(=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |